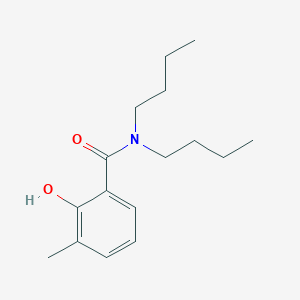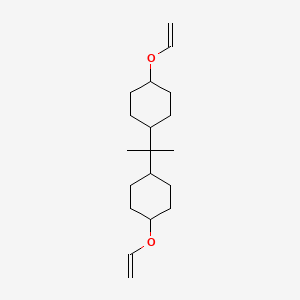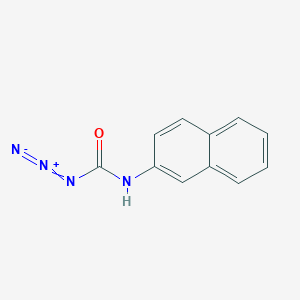
Carbamic azide, 2-naphthalenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic azide, 2-naphthalenyl- is a chemical compound with the molecular formula C11H8N4O It is known for its unique structure, which includes a naphthalene ring attached to a carbamic azide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic azide, 2-naphthalenyl- typically involves the reaction of 2-naphthylamine with phosgene to form 2-naphthyl isocyanate, which is then treated with sodium azide to yield the desired product . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions
Carbamic azide, 2-naphthalenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo Curtius rearrangement, where the azide group is converted to an isocyanate, which can further react to form ureas or carbamates.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Curtius Rearrangement: Heat and the presence of a suitable solvent.
Major Products
Amines: Formed through reduction reactions.
Isocyanates: Formed through rearrangement reactions.
Ureas and Carbamates: Formed from the reaction of isocyanates with water or alcohols.
科学的研究の応用
Carbamic azide, 2-naphthalenyl- has several applications in scientific research:
作用機序
The mechanism of action of carbamic azide, 2-naphthalenyl- involves its ability to undergo nucleophilic substitution and rearrangement reactions. The azide group acts as a nucleophile, attacking electrophilic centers in other molecules. In rearrangement reactions, the azide group is converted to an isocyanate, which can further react to form various products . These reactions often involve the formation of intermediates such as carbamic acids and isocyanates, which play crucial roles in the compound’s reactivity .
類似化合物との比較
Carbamic azide, 2-naphthalenyl- can be compared with other similar compounds, such as:
Carbamic acid, N-[2-(2-naphthalenyl)ethyl]-, 2-(1-methylethyl)phenyl ester: This compound also contains a naphthalene ring and a carbamic acid group, but differs in its ester functionality.
Carbamic acid: A simpler compound with the formula H2NCOOH, which lacks the naphthalene ring and has different reactivity and applications.
The uniqueness of carbamic azide, 2-naphthalenyl- lies in its combination of the naphthalene ring and the azide group, which imparts distinct reactivity and potential for diverse applications.
特性
CAS番号 |
185691-79-6 |
|---|---|
分子式 |
C11H8N4O |
分子量 |
212.21 g/mol |
IUPAC名 |
1-diazo-3-naphthalen-2-ylurea |
InChI |
InChI=1S/C11H8N4O/c12-15-14-11(16)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,13,16) |
InChIキー |
QVHLBVAUILLSLP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


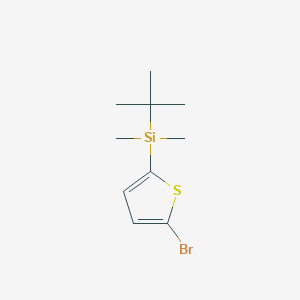
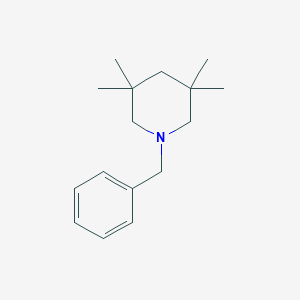
![tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane](/img/structure/B14260858.png)
![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)
![3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14260863.png)
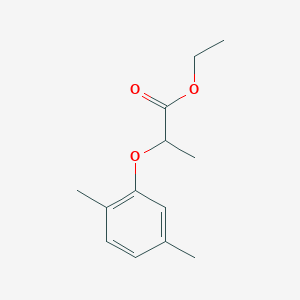
![Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B14260873.png)


![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)
